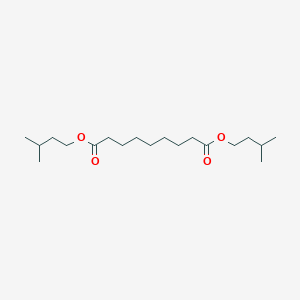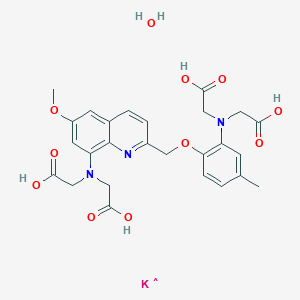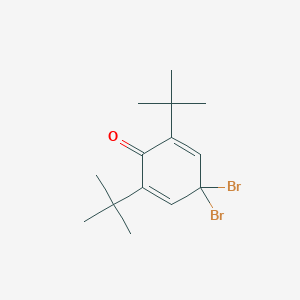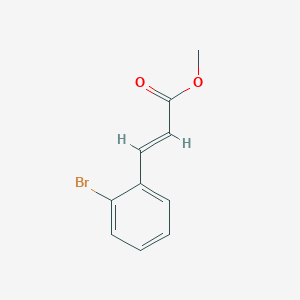
(E)-Methyl 3-(2-bromophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 3-(2-bromophenyl)acrylate, also known as MBPA, is a chemical compound used in various scientific research applications. It is a type of acrylate ester that is commonly used in organic synthesis. This compound is known for its ability to undergo various chemical reactions, making it a popular choice for researchers in the field of organic chemistry.
Mechanism Of Action
The mechanism of action of (E)-Methyl 3-(2-bromophenyl)acrylate is based on its ability to undergo various chemical reactions, such as nucleophilic addition and substitution reactions. These reactions allow (E)-Methyl 3-(2-bromophenyl)acrylate to react with other organic compounds, leading to the formation of new compounds with unique properties. The reactivity of (E)-Methyl 3-(2-bromophenyl)acrylate can be further enhanced by modifying its chemical structure, such as by introducing electron-donating or electron-withdrawing groups.
Biochemical And Physiological Effects
(E)-Methyl 3-(2-bromophenyl)acrylate is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to handle this compound with care, as it can be toxic if ingested or inhaled. Proper safety precautions should be taken when working with (E)-Methyl 3-(2-bromophenyl)acrylate, such as wearing protective clothing and working in a well-ventilated area.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (E)-Methyl 3-(2-bromophenyl)acrylate in laboratory experiments is its high reactivity and versatility. This compound can undergo various chemical reactions, making it a valuable building block for the synthesis of other organic compounds. However, one of the limitations of using (E)-Methyl 3-(2-bromophenyl)acrylate is its toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research involving (E)-Methyl 3-(2-bromophenyl)acrylate. One area of research is the development of new synthetic methods for the preparation of (E)-Methyl 3-(2-bromophenyl)acrylate and related compounds. Another area of research is the application of (E)-Methyl 3-(2-bromophenyl)acrylate in the synthesis of new materials with unique properties, such as conductive polymers and sensors. Additionally, (E)-Methyl 3-(2-bromophenyl)acrylate could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of (E)-Methyl 3-(2-bromophenyl)acrylate involves the reaction of 2-bromobenzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of (E)-Methyl 3-(2-bromophenyl)acrylate as a yellowish liquid. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Scientific Research Applications
(E)-Methyl 3-(2-bromophenyl)acrylate has been widely used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It is commonly used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. (E)-Methyl 3-(2-bromophenyl)acrylate is also used as a building block for the synthesis of polymers and materials with unique physical and chemical properties.
properties
IUPAC Name |
methyl (E)-3-(2-bromophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHZPTVKKKVMHT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-bromophenyl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
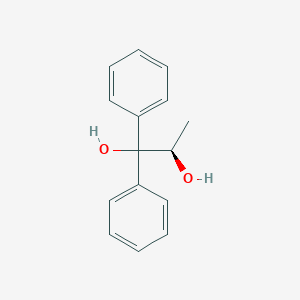
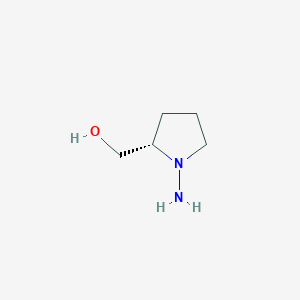
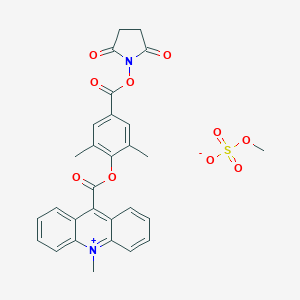

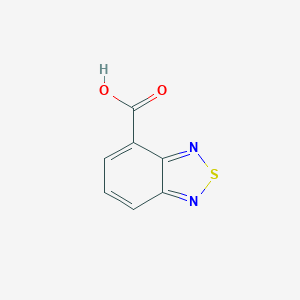
![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)
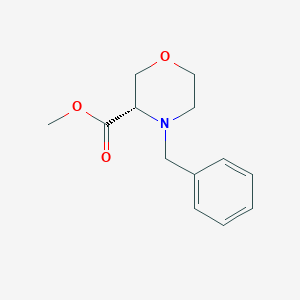
![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
